1-(4-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole
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Overview
Description
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(4-bromophenyl)- is a heterocyclic compound that has garnered significant attention due to its diverse pharmaceutical and biological applications. This compound is part of the benzimidazole family, which is known for its presence in various biologically active molecules, including drugs and natural products. The unique structure of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(4-bromophenyl)- allows it to exhibit a wide range of biological activities, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(4-bromophenyl)- can be achieved through various methods. One efficient approach involves a metal-free photochemical reaction under visible light irradiation in an aqueous ethanol medium. This method utilizes 1,2-phenylenediamines, aromatic aldehydes, and 2-mercaptoacetic acid to generate the desired compound through the formation of C–S and C–N bonds via radical intermediates . Another practical synthesis method employs silica-supported sodium hydrogen sulfate as a heterogeneous catalyst, facilitating the three-component reaction of o-phenylenediamine, 2-mercaptoacetic acid, and aromatic aldehydes .
Chemical Reactions Analysis
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(4-bromophenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .
Scientific Research Applications
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(4-bromophenyl)- has been extensively studied for its scientific research applications. In chemistry, it serves as a valuable intermediate in the synthesis of various heterocyclic compounds. In biology and medicine, this compound has shown promising activity as an anti-cancer, anti-microbial, and anti-viral agent. Notably, it has been identified as a potent inhibitor of HIV-1 reverse transcriptase, making it a potential candidate for anti-HIV drug development . Additionally, its anti-enterovirus activity further highlights its potential in antiviral research .
Mechanism of Action
The mechanism of action of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(4-bromophenyl)- involves its interaction with specific molecular targets and pathways. As an inhibitor of HIV-1 reverse transcriptase, it binds to the enzyme’s allosteric site, leading to the inhibition of viral replication . This compound’s ability to form stable complexes with its targets is attributed to its unique structural features, which allow it to interact with various biological macromolecules effectively .
Comparison with Similar Compounds
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(4-bromophenyl)- can be compared with other similar compounds, such as 1H,3H-thiazolo(3,4-a)benzimidazole derivatives with different substituents. For instance, 2,6-difluorophenyl derivatives have shown high potency as HIV-1 reverse transcriptase inhibitors . Other related compounds include thiazolo(3,2-a)benzimidazoles and triazolo(1,5-a)pyrimidines, which also exhibit diverse biological activities . The uniqueness of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(4-bromophenyl)- lies in its specific substitution pattern, which imparts distinct biological properties and enhances its potential as a therapeutic agent .
Properties
CAS No. |
136994-84-8 |
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Molecular Formula |
C15H11BrN2S |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C15H11BrN2S/c16-11-7-5-10(6-8-11)15-18-13-4-2-1-3-12(13)17-14(18)9-19-15/h1-8,15H,9H2 |
InChI Key |
VAZZLVFERHJLEV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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